6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular formula of the compound is C16H19N3O3S and its molecular weight is 333.41.Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related heterocycle derivatives provide insight into the chemical properties and potential applications of 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. Studies on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives reveal efficient synthesis methods and structural characterizations through spectral techniques and computational analysis. These derivatives exhibit significant electronic structure characteristics that are useful in predicting nucleophilic and electrophilic sites, indicating potential for reactivity and interaction studies in various scientific applications (Ashraf et al., 2019).
Photoluminescent Properties
The development of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units, akin to the structural motif in the compound of interest, showcases its potential for electronic applications. These materials demonstrate strong photoluminescence and enhanced photochemical stability, making them suitable for use in organic electronics and solar cells, highlighting the relevance of such heterocyclic structures in the development of novel electronic materials (Beyerlein & Tieke, 2000).
Nucleic Acid Derivatives and Antiviral Activities
The synthesis of nucleic acid derivatives, such as thiazolo[4,5-d]pyrimidines, and their evaluation for antiviral activities, particularly against human cytomegalovirus (HCMV), underscores the biological significance of pyrimidine derivatives. These studies reveal the therapeutic potential of pyrimidine-based compounds in antiviral drug development, suggesting that structurally related compounds like this compound could be explored for similar biological applications (Revankar et al., 1998).
Nonlinear Optical Properties and Organic Solar Cells
The investigation of n-type conjugated polyelectrolytes for use in polymer solar cells, with a focus on the electron transport layer, highlights the importance of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in improving solar cell efficiencies. These findings suggest the compound of interest could have applications in the development of high-performance organic solar cells, due to its related core structure promoting electron mobility and conductivity (Hu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-9(20)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(23-2)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQIUYPSGJBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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